molecular formula C15H18N4O2S B7630944 [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone

[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone

Cat. No. B7630944
M. Wt: 318.4 g/mol
InChI Key: UERUIGUMDQEYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone, also known as ETP-46321, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a targeted therapy that works by inhibiting the activity of a specific protein known as MDM2, which is overexpressed in many types of cancer.

Mechanism of Action

The mechanism of action of [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone involves the inhibition of MDM2, which is a negative regulator of the tumor suppressor protein p53. By inhibiting MDM2, [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone leads to the activation of p53, which plays a critical role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone has been shown to have a selective and potent inhibitory effect on MDM2, with minimal off-target effects. It has also been shown to induce apoptosis (cell death) in cancer cells, while having little effect on normal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone is its specificity for MDM2, which makes it a promising targeted therapy for cancer. However, its effectiveness may be limited by the development of resistance in cancer cells over time. Additionally, further studies are needed to determine the optimal dosing and administration schedule for [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone.

Future Directions

There are several potential future directions for research on [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone. One area of interest is the development of combination therapies that can enhance the effectiveness of [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone. Additionally, further studies are needed to evaluate the safety and efficacy of [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone in clinical trials.

Synthesis Methods

The synthesis of [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone involves several steps, starting with the reaction of 2-ethylaminothiazole with 3-chloro-2-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with 1-pyrrolidinecarboxylic acid to form the final product.

Scientific Research Applications

[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has shown promising results in inhibiting the growth of several types of cancer cells, including breast, lung, and colon cancer.

properties

IUPAC Name

[2-(ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-2-16-15-18-9-12(22-15)14(20)19-8-6-11(10-19)21-13-5-3-4-7-17-13/h3-5,7,9,11H,2,6,8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERUIGUMDQEYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(S1)C(=O)N2CCC(C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone

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